molecular formula C16H15NO2 B092818 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one CAS No. 19340-68-2

1-(4-Methoxyphenyl)-4-phenylazetidin-2-one

Cat. No. B092818
CAS RN: 19340-68-2
M. Wt: 253.29 g/mol
InChI Key: KMVMYLUYRYWTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4-phenylazetidin-2-one, also known as MPA, is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has been found to bind to the benzodiazepine site on GABA receptors, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects
1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has also been investigated for its anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one is its high yield and purity during synthesis. This makes it an ideal candidate for laboratory experiments. However, one of the limitations of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one is its potential toxicity, which may limit its use in vivo.

Future Directions

There are various future directions for the study of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one and its potential side effects.
Conclusion
In conclusion, 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one, or 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one, is a promising candidate for drug development due to its various biochemical and physiological effects. Its potential applications in medicinal chemistry make it an ideal candidate for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one involves the reaction of 4-methoxybenzylamine with phenylglyoxylic acid in the presence of triethylamine and acetic anhydride. The resulting product is purified through recrystallization to obtain 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one in high yield and purity.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-9-7-13(8-10-14)17-15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVMYLUYRYWTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325837
Record name 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-phenylazetidin-2-one

CAS RN

19340-68-2
Record name NSC519846
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-4-PHENYL-2-AZETIDINONE
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